molecular formula C12H23NO3 B1244541 4-octanamidobutanoic acid CAS No. 140846-94-2

4-octanamidobutanoic acid

Cat. No.: B1244541
CAS No.: 140846-94-2
M. Wt: 229.32 g/mol
InChI Key: VPSVFGVVDYMKMK-UHFFFAOYSA-N
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Description

4-octanamidobutanoic acid is a derivative of gamma-aminobutyric acid (GABA), a non-protein amino acid that functions as a crucial inhibitory neurotransmitter in the central nervous system. This compound has a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol. It is a white, crystalline powder that is soluble in water and has a melting point of approximately 139°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-octanamidobutanoic acid can be synthesized through the reaction of 4-aminobutyric acid with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-octanamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-octanamidobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the properties and functions of GABA derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to GABA.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

4-octanamidobutanoic acid exerts its effects by interacting with GABA receptors in the central nervous system. It binds to GABA-A and GABA-B receptors, modulating their activity and leading to an inhibitory effect on neurotransmission. This interaction helps regulate neuronal excitability and can have calming effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

    Gamma-aminobutyric acid (GABA): The parent compound, which is a major inhibitory neurotransmitter in the brain.

    N-Butanoyl-4-aminobutyric acid: A shorter-chain derivative with similar properties.

    N-Decanoyl-4-aminobutyric acid: A longer-chain derivative with potentially different pharmacokinetic properties.

Uniqueness

4-octanamidobutanoic acid is unique due to its specific chain length, which can influence its solubility, permeability, and interaction with biological membranes. This makes it a valuable compound for studying the structure-activity relationships of GABA derivatives and their potential therapeutic applications.

Properties

IUPAC Name

4-(octanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVFGVVDYMKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140846-94-2
Record name N-Octanoyl-4-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140846942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-OCTANOYL-4-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2462W14W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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